N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloro-N-(pyrrolidin-1-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the carbonyl carbon of 2-chloro-N-(pyrrolidin-1-yl)acetamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide.
Reduction: Formation of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine
- N-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)acetamide
- 4-ethoxy-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Uniqueness
N-(4-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both an ethoxy group and a pyrrolidine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
InChI Key |
FVXMWBRIWOBFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.